molecular formula C19H25NO5 B137532 Kobutimycin A CAS No. 145458-91-9

Kobutimycin A

Cat. No. B137532
M. Wt: 347.4 g/mol
InChI Key: MRUZXUQKRAPYFF-ZROIWOOFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Kobutimycin A is a natural product that belongs to the class of antibiotics known as lincosamides. It was first isolated from a soil bacterium named Streptomyces sp. TP-A0584 in 2005. Kobutimycin A has shown promising results in the treatment of bacterial infections, especially those caused by Gram-positive bacteria.

Mechanism Of Action

Kobutimycin A acts by binding to the bacterial ribosome and inhibiting protein synthesis. It specifically targets the peptidyl transferase center (PTC) of the ribosome, which is responsible for the formation of peptide bonds between amino acids. Kobutimycin A binds to the PTC and prevents the formation of peptide bonds, thereby inhibiting protein synthesis and leading to bacterial cell death.

Biochemical And Physiological Effects

Kobutimycin A has been shown to have low toxicity to mammalian cells and minimal effects on human cell lines. In animal studies, Kobutimycin A has shown good pharmacokinetic properties, including high oral bioavailability and good tissue distribution. Kobutimycin A has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain bacterial infections.

Advantages And Limitations For Lab Experiments

Kobutimycin A has several advantages for lab experiments, including its potent antibacterial activity, low toxicity to mammalian cells, and good pharmacokinetic properties. However, its structural complexity and challenging synthesis may limit its availability for some experiments.

Future Directions

There are several future directions for research on Kobutimycin A. One area of interest is the development of analogs with improved pharmacokinetic properties and activity against resistant bacteria. Another area of interest is the investigation of Kobutimycin A's anti-inflammatory effects and potential therapeutic applications in inflammatory diseases. Additionally, the mechanism of action of Kobutimycin A could be further explored to identify potential targets for drug development.

Scientific Research Applications

Kobutimycin A has shown potent antibacterial activity against a wide range of Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE). It has also shown activity against some Gram-negative bacteria, such as Pseudomonas aeruginosa. Kobutimycin A has been used in various in vitro and in vivo studies to investigate its mechanism of action and potential therapeutic applications.

properties

CAS RN

145458-91-9

Product Name

Kobutimycin A

Molecular Formula

C19H25NO5

Molecular Weight

347.4 g/mol

IUPAC Name

[(1Z)-3-acetyloxy-1-(8-methyl-2-oxa-6-azatricyclo[5.3.0.01,3]deca-6,8-dien-10-ylidene)butan-2-yl] 2-methylpropanoate

InChI

InChI=1S/C19H25NO5/c1-10(2)18(22)24-15(12(4)23-13(5)21)9-14-8-11(3)17-19(14)16(25-19)6-7-20-17/h8-10,12,15-16H,6-7H2,1-5H3/b14-9-

InChI Key

MRUZXUQKRAPYFF-ZROIWOOFSA-N

Isomeric SMILES

CC1=C/C(=C/C(C(C)OC(=O)C)OC(=O)C(C)C)/C23C1=NCCC2O3

SMILES

CC1=CC(=CC(C(C)OC(=O)C)OC(=O)C(C)C)C23C1=NCCC2O3

Canonical SMILES

CC1=CC(=CC(C(C)OC(=O)C)OC(=O)C(C)C)C23C1=NCCC2O3

synonyms

5-methyl-7-(2'-(2''-methylpropionyloxy)-3'-acetoxy)butylidene-1a,2,3,7-tetrahydrocyclopent(b)oxireno(c)pyridine
kobutimycin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Kobutimycin A
Reactant of Route 2
Kobutimycin A
Reactant of Route 3
Reactant of Route 3
Kobutimycin A
Reactant of Route 4
Reactant of Route 4
Kobutimycin A
Reactant of Route 5
Kobutimycin A
Reactant of Route 6
Reactant of Route 6
Kobutimycin A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.